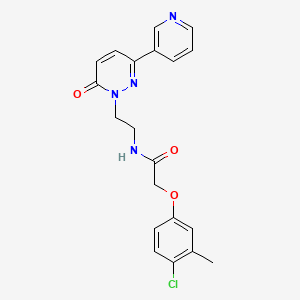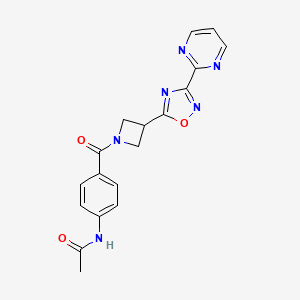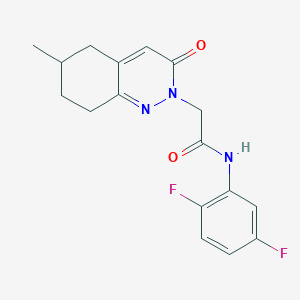![molecular formula C16H14O B2362683 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone CAS No. 20488-42-0](/img/structure/B2362683.png)
1-[4-[(E)-2-phenylethenyl]phenyl]ethanone
Übersicht
Beschreibung
“1-[4-[(E)-2-phenylethenyl]phenyl]ethanone” is a chemical compound with the molecular formula C16H14O . It is also known as E-1-(4-phenylvinyl)phenylethanone or E-PVP.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, the Schiff base compound (E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone has been synthesized and characterized by IR, UV–Vis, and 1H and 13C NMR techniques .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, similar compounds undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings .
Wissenschaftliche Forschungsanwendungen
Photoremovable Protecting Group for Carboxylic Acids : The compound has been utilized as a photoremovable protecting group for carboxylic acids. The protected compound releases the acid upon photolysis with high efficiency (Walters N. Atemnkeng et al., 2003).
Synthesis and Antimicrobial Activity : Another application is in the synthesis of derivatives with antimicrobial activity. The compound is used as a starting material for synthesizing derivatives that show potential against various bacteria (Hitesh Dave et al., 2013).
X-ray and DFT-Calculated Structures : The compound's isomeric structures have been analyzed using X-ray diffraction techniques and characterized by various spectroscopic methods. This research provides insights into the energetic behaviors of the compound in different solvent media (Șahin et al., 2011).
Electrochemical Characterization : Electrochemical characterization of a novel synthesized azo dye derivative of this compound has been achieved. This includes investigating its electrochemical behavior and electrocatalytic effects using various techniques (O. Surucu et al., 2016).
Photophysical Characterization and X-Ray Structure Analysis : The compound has been used in the synthesis and photophysical characterization of polymorphs of 4,4'-diacetylstilbene. This includes analysis of absorption and emission spectra and X-ray structure analyses (C. Pye et al., 2010).
Anti-inflammatory Activity : Some phenyl dimer compounds, including derivatives of this compound, have been studied for their anti-inflammatory activities. These studies include structural characterization and in vivo testing on animals (V. Singh et al., 2020).
Eigenschaften
IUPAC Name |
1-[4-[(E)-2-phenylethenyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSGJMNWNNQRFJ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1'-(ethylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2362601.png)
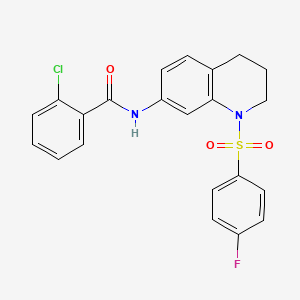
![Ethyl 5,5,7,7-tetramethyl-2-[[3-(trifluoromethyl)benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2362605.png)
![3-pentyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362607.png)
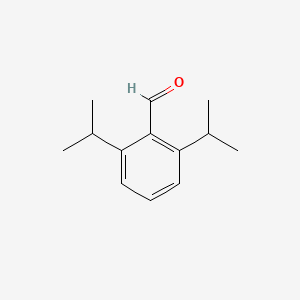

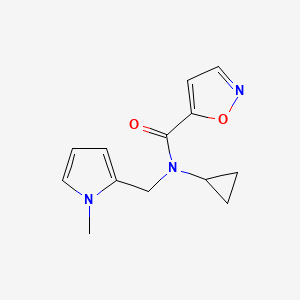
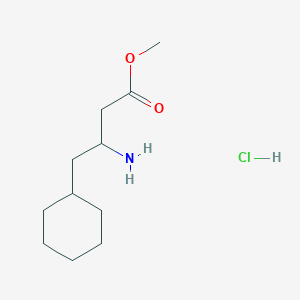
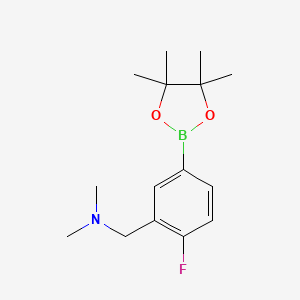
![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2362616.png)

